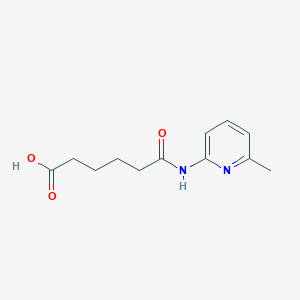![molecular formula C8H13F2N3O B2877502 [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-84-7](/img/structure/B2877502.png)
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine, also known as DFE-1, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine in the brain. As a result, DFE-1 has been investigated for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Mechanism of Action
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine is a selective inhibitor of MAO-B, which is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine increases dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been shown to increase dopamine levels in the brain and protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been found to have anti-inflammatory effects and may be effective in reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in lab experiments is its specificity for MAO-B, which allows for targeted inhibition of dopamine degradation. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been found to have low toxicity and good bioavailability. However, one limitation of using [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several potential future directions for research on [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine. One area of interest is the potential use of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine for therapeutic use. Finally, research is needed to investigate the long-term safety and efficacy of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine in humans.
Synthesis Methods
The synthesis of [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine involves the reaction of 5-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting product is then treated with formaldehyde to yield [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine.
Scientific Research Applications
[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine has been extensively studied for its potential use in the treatment of Parkinson's disease. In a study conducted on a mouse model of Parkinson's disease, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine was found to increase dopamine levels in the brain and improve motor function. Additionally, [5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine was found to be effective in protecting dopaminergic neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3O/c1-13-7(4-14-5-8(9)10)6(2-11)3-12-13/h3,8H,2,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXHROKEODEXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



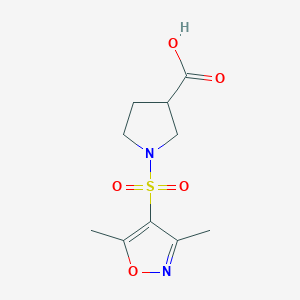
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)
![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)
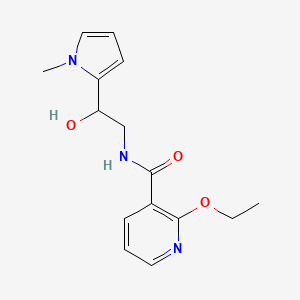
![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)
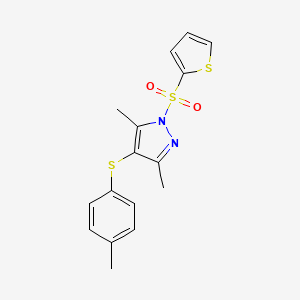

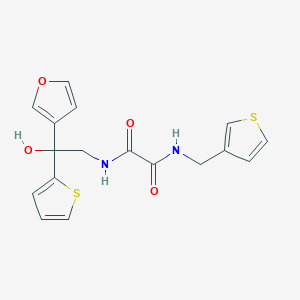
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
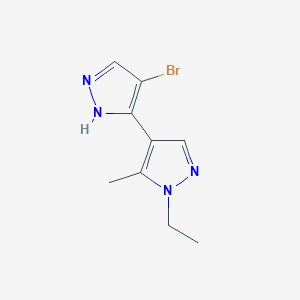
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)
